(4R,6S)-4-Hydroxy-6-methylpiperidin-2-one
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Overview
Description
(4R,6S)-4-Hydroxy-6-methylpiperidin-2-one is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its piperidinone ring structure, which includes a hydroxyl group at the 4th position and a methyl group at the 6th position. The specific stereochemistry of the compound, denoted by (4R,6S), indicates the spatial arrangement of these substituents, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,6S)-4-Hydroxy-6-methylpiperidin-2-one can be achieved through various methods. One efficient and enantioselective process involves the Sharpless asymmetric dihydroxylation followed by regiospecific nucleophilic hydride opening of the cyclic sulfite/sulfate . This method ensures high enantiomeric purity and yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include the use of chiral catalysts and advanced purification techniques to ensure the desired stereochemistry and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4R,6S)-4-Hydroxy-6-methylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₂⁻) are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-keto-6-methylpiperidin-2-one.
Reduction: Formation of 4-hydroxy-6-methylpiperidine.
Substitution: Formation of various substituted piperidinones depending on the nucleophile used.
Scientific Research Applications
(4R,6S)-4-Hydroxy-6-methylpiperidin-2-one has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of (4R,6S)-4-Hydroxy-6-methylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(4S,6R)-4-Hydroxy-6-methylpiperidin-2-one: The enantiomer of the compound with opposite stereochemistry.
4-Hydroxy-6-methylpiperidine: A reduced form of the compound.
4-Keto-6-methylpiperidin-2-one: An oxidized form of the compound
Uniqueness
(4R,6S)-4-Hydroxy-6-methylpiperidin-2-one is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications .
Properties
CAS No. |
653589-31-2 |
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Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(4R,6S)-4-hydroxy-6-methylpiperidin-2-one |
InChI |
InChI=1S/C6H11NO2/c1-4-2-5(8)3-6(9)7-4/h4-5,8H,2-3H2,1H3,(H,7,9)/t4-,5+/m0/s1 |
InChI Key |
VTFYNUQTWXDGRT-CRCLSJGQSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](CC(=O)N1)O |
Canonical SMILES |
CC1CC(CC(=O)N1)O |
Origin of Product |
United States |
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